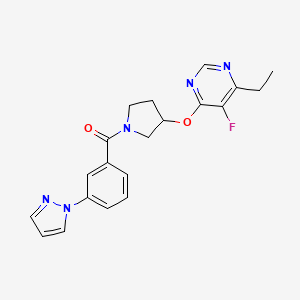

(3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Description

This compound features a methanone core bridging a 3-(1H-pyrazol-1-yl)phenyl group and a pyrrolidin-1-yl moiety substituted with a 6-ethyl-5-fluoropyrimidin-4-yloxy chain. The pyrrolidinyloxy linker may influence solubility and conformational flexibility, while the pyrazole-phenyl group could contribute to π-π stacking interactions in biological targets. Though direct bioactivity data for this compound is absent in the provided evidence, structural analogs highlight its relevance in medicinal chemistry, particularly in kinase inhibition or ferroptosis modulation .

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-2-17-18(21)19(23-13-22-17)28-16-7-10-25(12-16)20(27)14-5-3-6-15(11-14)26-9-4-8-24-26/h3-6,8-9,11,13,16H,2,7,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESLLBNOATUNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that integrates pyrazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Significance of Pyrazoles and Pyrimidines

Pyrazoles and their derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Similarly, pyrimidines are recognized for their role as essential scaffolds in drug development, particularly in targeting kinases involved in various diseases such as cancer and malaria .

The compound under consideration likely exerts its biological effects through several mechanisms:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors. For instance, compounds targeting PfGSK3 and PfPK6 kinases have shown promising antimalarial activity by disrupting critical signaling pathways in the malaria parasite .

- Antimicrobial Activity : The presence of the pyrimidine ring may enhance the compound's ability to inhibit bacterial and fungal growth, as seen with other aminopyrimidine derivatives .

Synthesis and Activity

A study on pyrazole derivatives demonstrated that modifications to the pyrazole ring can significantly impact biological activity. For example, the introduction of fluorine atoms into the pyrimidine structure often enhances potency against specific targets .

Table 1: Summary of Biological Activities of Related Compounds

| Compound | Activity | Target | IC50/EC50 (nM) | Reference |

|---|---|---|---|---|

| Purfalcamine | Antimalarial | PfCDPK1 | 17 | |

| Compound 18h | Inhibitor | PfGSK3 | 698 ± 66 | |

| 3-Methyl-1-phenyl-1H-pyrazole | Antithrombotic | Murine model | Not specified |

In Vitro Studies

In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibition against various kinases involved in disease processes. For instance, a series of compounds were screened for their ability to inhibit PfPK6 with IC50 values ranging from 216 to 274 nM depending on structural modifications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that substituents on both the pyrazole and pyrimidine rings play crucial roles in determining biological activity. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs align with several derivatives in the evidence:

Key Observations:

- Pyrimidine Derivatives: The target compound’s 6-ethyl-5-fluoropyrimidine moiety is structurally analogous to the pyrazolo-pyrimidinone in , where ethyl and fluorine substituents likely enhance lipophilicity and target binding.

- Aromatic Systems : The pyrazole-phenyl group in the target compound parallels the indole-phenyl system in , which may influence interactions with hydrophobic binding pockets.

Research Findings and Implications

Fluoropyrimidine Moieties

The 5-fluoro substitution on the pyrimidine ring is a critical feature shared with , where fluorine’s electronegativity enhances hydrogen bonding and metabolic resistance. Ethyl groups at the 6-position may reduce oxidative metabolism, as seen in other ethyl-substituted heterocycles .

Pyrrolidinyloxy Linkers

This linker’s conformational flexibility could improve binding to dynamic targets (e.g., allosteric kinase pockets), a hypothesis supported by similar pyrrolidine-based scaffolds in . However, excessive flexibility might reduce selectivity compared to rigid cores like chromenone .

Pyrazole-Phenyl Interactions

The pyrazole-phenyl group’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, akin to indole-phenyl systems in . This motif is understudied in ferroptosis induction but is common in apoptosis-targeting agents .

Q & A

Q. How can researchers optimize the synthesis of this compound, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis involves multi-step reactions, including pyrazole ring formation, fluoropyrimidine substitution, and pyrrolidine coupling. Key steps include:

- Pyrazole-Phenyl Coupling : Use Suzuki-Miyaura cross-coupling for aryl-pyrazole bond formation under palladium catalysis .

- Fluoropyrimidine Substitution : Employ nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrimidine ring, leveraging the electron-withdrawing fluorine group for reactivity. Anhydrous conditions (e.g., DMF, 80°C) are critical .

- Pyrrolidine Linkage : Optimize Mitsunobu conditions (e.g., DIAD, PPh₃) for ether bond formation between the pyrrolidine oxygen and pyrimidine .

- Yield Optimization : Reaction time (25–30 hours for xylene reflux) and purification via recrystallization (methanol) improve purity .

Table 1 : Key Reaction Conditions and Yields

Q. What analytical techniques are essential for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H at δ 7.8–8.2 ppm, fluoropyrimidine F-C coupling) .

- X-Ray Crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm ether linkage geometry (e.g., torsion angles <10° for planar stability) .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂FN₅O₂: 428.1784) .

Q. How can in vitro bioactivity assays be designed to evaluate target engagement?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET for kinase targets (e.g., pyrimidine-binding kinases). Include positive controls (e.g., staurosporine) .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁸F for PET imaging or use LC-MS/MS to quantify intracellular concentrations .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Methodological Answer :

- Pyrazole Ring : The 1H-pyrazol-1-yl group enhances π-π stacking with hydrophobic kinase pockets. Nitro-to-amine reduction (e.g., catalytic hydrogenation) alters potency .

- Fluoropyrimidine : The 5-fluoro group increases metabolic stability by resisting CYP450 oxidation. Ethyl substitution at C6 improves lipophilicity (logP ~2.5) .

- Pyrrolidine Oxygen : Ether linkage flexibility impacts binding entropy; rigid analogs show lower IC₅₀ in kinase assays .

Table 2 : SAR Trends for Analogous Compounds

| Modification | Bioactivity Change | Reference |

|---|---|---|

| Pyrazole → Imidazole | 10-fold ↓ potency | |

| 5-F → 5-Cl | Similar potency, ↑ toxicity | |

| Ethyl → Methyl (C6) | 2-fold ↓ cellular uptake |

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Microsomal Stability : Use pooled human liver microsomes (HLM) with NADPH cofactor. The 5-fluoro group reduces clearance (t₁/₂ >60 min) vs. non-fluorinated analogs (t₁/₂ <20 min) .

- CYP Inhibition Screening : Test CYP3A4/2D6 isoforms. Fluorine’s electronegativity minimizes CYP interactions, but ethyl groups may enhance off-target effects .

Q. What computational methods predict binding modes with kinase targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Glide with crystal structures (e.g., PDB: 4AOF). The pyrrolidine oxygen forms H-bonds with hinge-region residues (e.g., Glu93 in EGFR) .

- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with RMSD <2.0 Å. Fluorine’s van der Waals interactions stabilize the hydrophobic pocket .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?

- Methodological Answer : Variability arises from:

- Assay Conditions : ATP concentrations (1 mM vs. 10 µM) skew results. Use Km-adjusted ATP levels .

- Protein Purity : His-tagged vs. untagged kinases alter binding kinetics. Validate with Western blot .

- Compound Solubility : DMSO >1% causes aggregation. Pre-filter compounds in assay buffer .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.